Nickel caprylate

Description

Historical Context of Organonickel Chemistry and Carboxylate Complexes in Research

The field of organonickel chemistry, which encompasses compounds with nickel-carbon bonds, has a rich history dating back to the late 19th century. wikipedia.orgwikidoc.org The discovery of nickel tetracarbonyl (Ni(CO)₄) in 1890 marked the beginning of this branch of chemistry, which quickly found industrial application in the Mond process for nickel purification. wikipedia.orgwikidoc.org The 20th century saw major advancements that solidified the importance of nickel in chemical synthesis. A pivotal moment was the discovery of the "nickel effect" in the 1950s during the development of Ziegler-Natta catalysts. wikipedia.org Researchers found that nickel impurities could terminate ethylene (B1197577) polymerization at 1-butene, a discovery that spurred the investigation of nickel compounds as catalysts for oligomerization reactions. wikipedia.orgwikidoc.org

Nickel carboxylates, a subclass of nickel compounds where the nickel ion is bonded to one or more carboxylate groups, have been a subject of study for their structural and magnetic properties. heraldopenaccess.ustandfonline.com Research into nickel(II) carboxylates has explored their coordination chemistry, often involving additional ligands like pyridine, to form complexes with varying geometries and properties. tandfonline.com These fundamental studies into the synthesis and characterization of nickel(II) carboxylate complexes provided the groundwork for their later application in catalysis and materials science. cdnsciencepub.com

Contemporary Significance of Nickel(II) Dioctanoate as a Research Precursor and Catalytic Agent

In modern research, Nickel(II) dioctanoate, also referred to as nickel(II) octanoate (B1194180), has emerged as a key compound, primarily due to its function as both a precursor for materials synthesis and a catalyst in organic transformations. Its branched carboxylate structure enhances its solubility in non-polar solvents, making it a highly effective reagent in various reaction media. ontosight.ai

As a precursor, Nickel(II) dioctanoate is extensively used in the synthesis of nanomaterials. researchgate.net Thermal decomposition of this compound is a common and effective method for producing both nickel (Ni) and nickel oxide (NiO) nanoparticles. researchgate.netresearchgate.net The size and phase of the resulting nanoparticles can be controlled by adjusting reaction conditions, such as temperature and the atmosphere (air or argon). researchgate.net These nanoparticles have significant applications in electronics, magnetic materials, and as catalysts themselves. researchgate.net

As a catalytic agent, Nickel(II) dioctanoate is employed in a range of organic reactions. It can serve as a pre-catalyst that, upon reduction in situ, forms the active nickel(0) or nickel(I) species required for catalytic cycles. nih.gov Its applications span several important reaction classes, as detailed in the table below.

| Catalytic Application | Reaction Type | Research Finding |

| Cross-Coupling Reactions | C(sp³)–C(sp³) Kumada Cross-Coupling | Used as a pre-catalyst that can be activated to facilitate the formation of carbon-carbon bonds between alkyl groups. nih.gov |

| Radical Addition to Peptides | A system of Ni(octanoate)₂ and a chiral ligand was effective in promoting the diastereoselective radical addition to dehydroalanine (B155165) in dipeptides. acs.org | |

| Hydrogenation | Hydrogenation of Nitriles | Nickel(II) bis(octanoate) in combination with an α-diimine ligand and a borane (B79455) reagent generates a highly active catalyst for hydrogenation. researchgate.net |

| Oligomerization | Ethylene Oligomerization | Nickel(II) complexes supported on various materials, for which nickel octanoate can be a precursor, are used to catalyze the oligomerization of ethylene to produce linear alpha-olefins. mdpi.com |

| Crude Oil Treatment | Upgrading Heavy Crude Oil | It has been used as a catalyst in the treatment of heavy crude oil, utilizing ethanol (B145695) as a solvent and reductant. fishersci.ie |

Overview of Key Research Trajectories and Interdisciplinary Relevance

The research involving Nickel(II) dioctanoate is not confined to a single discipline but spans multiple fields, highlighting its interdisciplinary relevance. Current research trajectories demonstrate its importance at the intersection of materials science, organic synthesis, and nanotechnology.

One major research trajectory focuses on catalysis development . Scientists are continuously exploring new catalytic systems based on Nickel(II) dioctanoate for novel organic transformations. This includes developing stereoselective reactions, which are crucial for the pharmaceutical industry, and finding more efficient catalysts for cross-coupling reactions that are fundamental to building complex molecules. acs.orgacs.org The ability of nickel to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for diverse and powerful catalytic cycles, making it a versatile tool for synthetic chemists. nih.gov

Another significant area is in materials science and nanotechnology . The use of Nickel(II) dioctanoate as a reliable precursor for Ni and NiO nanoparticles is a key focus. researchgate.net Research in this domain investigates how to precisely control the size, shape, and composition of these nanoparticles to tailor their magnetic, optical, and catalytic properties for specific applications, from data storage to advanced sensors. ontosight.airesearchgate.net

The compound also plays a role in bioorganometallic chemistry , where researchers design and study metal complexes that mimic the active sites of metalloenzymes. acs.orgnih.gov While not a direct application of Nickel(II) dioctanoate itself, the fundamental understanding of nickel carboxylate coordination is relevant to creating models for nickel-containing enzymes like urease. acs.org

The interdisciplinary nature of Nickel(II) dioctanoate research is summarized below.

| Research Field | Relevance of Nickel(II) Dioctanoate |

| Organic Synthesis | Serves as a versatile, soluble pre-catalyst for a wide range of cross-coupling, hydrogenation, and oligomerization reactions. nih.govacs.org |

| Materials Science | Acts as a key molecular precursor for the controlled synthesis of nickel and nickel oxide nanoparticles with tailored properties. ontosight.airesearchgate.net |

| Nanotechnology | Enables the fabrication of nanostructured materials for applications in electronics, magnetism, and nano-scale catalysis. researchgate.net |

| Coordination Chemistry | Used in fundamental studies of nickel complexation, structure, and reactivity, which informs catalyst design and other applications. tandfonline.comrsc.org |

Propriétés

Numéro CAS |

4995-91-9 |

|---|---|

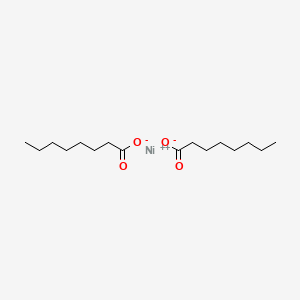

Formule moléculaire |

C16H32NiO4 |

Poids moléculaire |

347.12 g/mol |

Nom IUPAC |

nickel;bis(octanoic acid) |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10); |

Clé InChI |

FAXLVOKEKZKECV-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(=O)O.[Ni] |

Autres numéros CAS |

4995-91-9 |

Description physique |

Commercial product: Green liquid with an odor of petroleum; [Alfa Aesar MSDS] |

Pictogrammes |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Numéros CAS associés |

124-07-2 (Parent) |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Nickel Ii Dioctanoate

Advanced Synthetic Approaches to Nickel(II) Dioctanoate Complexes

Exploration of Solvent-Free Synthesis Techniques

Solvent-free synthesis is an emerging green chemistry approach to producing nickel-based materials, including those derived from nickel(II) octanoate (B1194180) precursors. mdpi.comnih.govmdpi.com This methodology avoids the use of potentially hazardous organic solvents, making the process more environmentally friendly and cost-effective. mdpi.com One such method involves the direct reaction of nickel salts, like nickel nitrate (B79036) or perchlorate, with a molten ligand, such as imidazole (B134444), at elevated temperatures. mdpi.commdpi.com For instance, nickel(II) nitrate can be added to molten imidazole at 90°C, leading to a rapid crystallization of the resulting complex. mdpi.com This technique has been successfully employed to synthesize precursors for nickel catalysts used in CO2 hydrogenation. mdpi.com

Another solvent-free approach is solid-state combustion synthesis, where a mixture of a nickel salt and an organic fuel (the ligand) is ignited. mdpi.com This method can produce nano-crystalline metallic materials. The composition of the final product, whether it be nickel metal or nickel oxide, can be influenced by the fuel-to-oxidant ratio. nih.gov Fuel-rich conditions tend to favor the formation of the metallic nickel phase. nih.gov

These solvent-free methods offer several advantages, including faster reaction times, simpler procedures, and reduced waste generation. nih.govmdpi.com They represent a promising avenue for the large-scale and sustainable production of nickel-containing compounds and nanomaterials.

Investigation of Ligand Design and Coordination Sphere Engineering for Tailored Reactivity

The reactivity and properties of nickel(II) complexes, including those with carboxylate ligands like dioctanoate, are significantly influenced by the design of the surrounding ligands and the engineering of the coordination sphere. By systematically modifying the ligand framework, researchers can tune the electronic and steric properties of the nickel center, thereby controlling its catalytic activity and the properties of the resulting materials.

For instance, in the realm of polymerization catalysis, nickel(II) complexes with bidentate iminopyridine ligands are known to catalyze the polymerization of ethylene (B1197577). researchgate.netunits.it The degree of branching in the resulting polyethylene (B3416737) can be controlled by introducing bulky substituents on the ligand. researchgate.netunits.it Similarly, the introduction of specific substituents on pyridylpyrrole ligands coordinated to a palladium(II) center can direct the chelation and influence the electronic structure of the complex. acs.org

In the context of cross-coupling reactions, the choice of ligand is crucial for achieving high yields and enantioselectivity. nih.gov Spectroscopic and electrochemical studies on Ni(II)-based pre-catalysts with bis(indanyloxazoline) ligands have shown that solvent coordination and ligand field effects play a significant role in the key redox steps of the catalytic cycle. nih.gov Furthermore, studies on nickel(II) carboxylate complexes in ring-opening polymerization of lactide have demonstrated that the nature of the N-donor ligands and the carboxylate itself can influence the catalytic activity and selectivity. researchgate.net

The ability to tailor the reactivity of nickel complexes through ligand design opens up possibilities for developing highly efficient and selective catalysts for a wide range of organic transformations and for controlling the properties of polymeric materials. researchgate.netunits.it

Thermal Decomposition Pathways for Nanomaterial Precursors

Mechanistic Studies of Nickel and Nickel Oxide Nanoparticle Formation from Nickel(II) Dioctanoate

The thermal decomposition of nickel(II) octanoate is a versatile method for producing both nickel (Ni) and nickel oxide (NiO) nanoparticles. researchgate.net The composition of the final product is highly dependent on the atmosphere in which the decomposition is carried out. researchgate.net

When nickel(II) octanoate is heat-treated in an argon atmosphere, it decomposes directly to form pure metallic nickel nanoparticles at temperatures as low as 500 °C. researchgate.net In contrast, calcination in air leads to a two-step process. Initially, the nickel(II) octanoate is converted to nickel, which is then subsequently oxidized to form nickel oxide (NiO) nanoparticles. researchgate.net This transformation from the precursor to NiO is often complete at around 350°C. ifmo.ru

The decomposition process involves the breakdown of the organic octanoate ligands, leading to a significant weight loss. researchgate.net Thermogravimetric analysis (TGA) shows that the primary weight loss, corresponding to the removal of the organic fraction, occurs between 100°C and 700°C. researchgate.net The formation of NiO can be confirmed by the appearance of characteristic Ni-O bonds in Fourier-transform infrared (FT-IR) spectra. researchgate.net

In some synthesis methods, the formation of nanoparticles is mediated by biological molecules. For example, plant extracts containing polyphenols can chelate with nickel(II) ions, forming a metal complex that, upon thermal treatment, decomposes to form NiO nanoparticles. dovepress.com Similarly, microorganisms can facilitate the reduction of nickel ions and subsequent oxidation to form NiO nanoparticles. semanticscholar.org

Influence of Calcination Temperature on Resulting Nanostructure Morphology and Phase

The calcination temperature plays a critical role in determining the morphology, crystallite size, and phase of the resulting nanostructures from the thermal decomposition of nickel precursors. nih.govnih.govmdpi.com Generally, as the calcination temperature increases, the crystallite size of the nanoparticles also increases. nih.govmdpi.com This is often accompanied by a decrease in lattice strain and an increase in the degree of crystallinity, leading to more stable nanostructures at higher temperatures. nih.gov

For instance, in the synthesis of NiO nanoparticles, increasing the calcination temperature from 400°C to 600°C can lead to an increase in the average crystallite size. ifmo.rumdpi.com This growth in particle size can also influence the optical properties of the material, with a decrease in the bandgap energy often observed at higher calcination temperatures. mdpi.com

The morphology of the nanostructures is also significantly affected by the calcination temperature. nih.govnih.gov At lower temperatures, materials may exhibit a more amorphous or porous, foamy structure. nih.gov As the temperature is raised, sintering can occur, leading to denser, more defined shapes such as polyhedral or quasi-spherical particles with reduced porosity. researchgate.netnih.gov In some cases, dramatic changes in morphology, from nanorods to agglomerated nanoparticles, can be observed with increasing calcination temperature.

This control over particle size and morphology through the adjustment of calcination temperature is crucial for tailoring the properties of the nanomaterials for specific applications.

Interactive Data Table: Effect of Calcination Temperature on NiO Nanoparticle Properties

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Morphology | Bandgap Energy (eV) |

| 350 | 41 | - | 3.6 |

| 400 | - | - | - |

| 500 | - | Quasi-spherical | 3.41 |

| 550 | >100 | - | - |

| 600 | - | - | - |

| 650 | >100 | - | 3.41 |

| 900 | 24 | Spherical | - |

Note: Data compiled from multiple sources. researchgate.netmdpi.com Dashes indicate data not available in the provided sources.

Role of Stabilizing Agents and Surfactants in Controlled Nanoparticle Synthesis

Stabilizing agents and surfactants are crucial in the synthesis of nanoparticles, including those derived from nickel(II) dioctanoate, for controlling their size, shape, and preventing aggregation. researchgate.netnih.govjchemrev.com These molecules adsorb onto the surface of the nanoparticles as they form, preventing them from clumping together and allowing for the synthesis of well-dispersed and uniform nanoparticles. nih.govjchemrev.com

A variety of compounds can act as stabilizing agents, including polymers like polyvinylpyrrolidone (B124986) (PVP), and surfactants such as oleylamine (B85491) and triphenylphosphine (B44618). researchgate.netresearchgate.net In the synthesis of NiO nanoparticles from nickel(II) octanoate, a combination of oleylamine and triphenylphosphine has been used to control particle size and morphology. researchgate.net In this case, oleylamine can act as both the reaction medium and the stabilizing agent. researchgate.net

The choice of stabilizing agent and its concentration can significantly influence the final nanoparticle morphology. For example, different concentrations of a surfactant can lead to the formation of spherical or wire-like nanoparticles. mdpi.com The interaction between the surfactant and the nickel ions or intermediates is key. For instance, cationic surfactants may have different interactions with positively charged nickel ions compared to neutral intermediates. mdpi.com

In "green" synthesis approaches, naturally occurring biomolecules from plant extracts or microorganisms can act as both reducing and capping (stabilizing) agents. semanticscholar.orgnih.gov These biomolecules can effectively stabilize the formed nanoparticles, preventing aggregation and leading to biocompatible nanomaterials. nih.gov The use of these natural stabilizers offers an environmentally friendly alternative to synthetic surfactants. nih.gov

Catalytic Applications of Nickel Ii Dioctanoate and Derived Species

Fundamental Mechanistic Insights in Nickel-Catalyzed Transformations

The efficacy of nickel catalysis, often initiated from stable Ni(II) sources such as nickel(II) dioctanoate, is rooted in nickel's ability to access multiple oxidation states (from -II to +IV) and engage in diverse elementary steps, including single-electron transfers and two-electron pathways. d-nb.infonih.govmdpi.com This versatility allows for unique reaction mechanisms distinct from other late transition metals.

Oxidative addition and reductive elimination are cornerstone steps in many nickel-catalyzed cross-coupling reactions. Catalytic cycles often shuttle between Ni(0)/Ni(II) or Ni(I)/Ni(III) states. nih.govmdpi.com In a typical Ni(0)/Ni(II) cycle, a Ni(0) species, often generated in situ from a Ni(II) precatalyst, undergoes a two-electron oxidative addition with an electrophile (e.g., an aryl halide) to form an organonickel(II) intermediate. epfl.ch Following subsequent steps like transmetalation, the cycle is closed by reductive elimination from the Ni(II) center to form the new carbon-carbon bond and regenerate the active Ni(0) catalyst. epfl.ch

Alternatively, pathways involving Ni(I) and Ni(III) intermediates are increasingly recognized, particularly in cross-electrophile couplings and reactions involving radical intermediates. nih.govnih.gov In these cycles, oxidation of a Ni(I) or Ni(II) species can lead to a high-valent Ni(III) intermediate. chemrxiv.org This higher oxidation state facilitates the often rate-limiting reductive elimination step, expanding the scope of possible bond formations. nih.govacs.org For instance, the oxidative addition of an aryl iodide to a Ni(0) complex can initiate a cycle, while subsequent reaction with an alkyl radical can generate a Ni(III) species that rapidly undergoes reductive elimination. nih.gov

Nickel catalysts are particularly adept at initiating and propagating reactions through radical mechanisms, a property that distinguishes them from palladium. nih.govnih.gov The relatively stable open-shell electronic configurations of nickel allow it to effectively mediate single-electron transfer (SET) processes. acs.org A common mechanistic paradigm in cross-electrophile coupling begins with the reduction of a Ni(II) precursor, such as Ni(octanoate)₂, to a low-valent nickel species. nih.govacs.org This species, often a Ni(I) complex, can activate an alkyl electrophile (e.g., an alkyl halide) via a one-electron oxidative addition or a concerted halogen-atom transfer to generate a carbon-centered radical. nih.govnih.govnih.govacs.org

This radical is then captured by a Ni(II) complex present in the catalytic system. nih.govnih.gov This capture event forms a high-valent organonickel(III) intermediate, which is primed for subsequent reductive elimination to forge the desired C-C or C-heteroatom bond. nih.govnih.gov This radical-based pathway circumvents the need for pre-formed organometallic reagents and is compatible with a wide range of functional groups. nih.gov Radical clock experiments and stoichiometric studies have provided strong evidence for these pathways, confirming the generation of alkyl radicals and their subsequent trapping by nickel complexes. nih.govchemrxiv.org

Ligands play a critical role in modulating the outcome of nickel-catalyzed reactions by influencing the steric and electronic environment of the metal center. incatt.nlsigmaaldrich.com This, in turn, affects the stability of intermediates and the energy barriers of key transition states, thereby controlling catalytic activity, selectivity, and stereochemistry. incatt.nlrsc.org

N-chelating ligands, such as bipyridines and bisoxazolines, are particularly effective in cross-coupling reactions that proceed through radical mechanisms, as their redox activity can stabilize the open-shell paramagnetic nickel intermediates involved. nih.govnih.govincatt.nl In contrast, phosphine (B1218219) ligands are also widely used, with their properties being tunable. nih.gov For example, kinetic studies have shown that sterically bulky and electron-donating monodentate phosphine ligands can decrease the rate of reaction with alkyl halides. nih.gov For bidentate phosphines, a larger bite angle often leads to destabilization of intermediates, which can result in increased reactivity. incatt.nl

Chiral ligands are essential for achieving high enantioselectivity. In nickel-catalyzed asymmetric reactions, the chiral ligand environment can control the stereochemical outcome at various stages, such as the asymmetric protonation of a nickel-enolate intermediate or by influencing the trajectory of radical capture. nih.govnih.govacs.org The selection of the optimal ligand is often specific to the particular combination of substrates being coupled, highlighting the nuanced interplay between the ligand and the reacting partners. snnu.edu.cn

| Ligand Type / Property | Observed Effect | Reaction Class | Reference |

|---|---|---|---|

| N-chelating ligands (e.g., bipyridine, pybox) | Effective in stabilizing open-shell intermediates, promoting radical cross-coupling. | Cross-Electrophile Coupling | nih.govnih.gov |

| Chiral ligands (e.g., (S)-6-Me-Phpyrox) | Modulate stereochemical outcome, enabling high diastereoselectivity. | Radical Addition to Peptides | nih.govacs.org |

| Bulky, electron-donating phosphines | Decrease reaction rate. | Reaction with Alkyl Halides | nih.gov |

| Bidentate phosphines (large bite angle) | Increase reactivity by destabilizing intermediates. | General Cross-Coupling | incatt.nl |

| Tridentate N-ligands (e.g., terpyridine) | Effectively utilized in cross-coupling of C(sp³) partners. | C(sp³)-C(sp³) Coupling | nih.gov |

| Oxazolynyl donors | Strong σ-electron donation enhances catalytic activity. | Alkane Hydroxylation | rsc.org |

A significant advantage of using Ni(II) precatalysts like nickel(II) dioctanoate is the ability to generate the active, low-valent Ni(0) or Ni(I) catalyst in situ, avoiding the need to handle air-sensitive Ni(0) complexes. acs.orgsigmaaldrich.com The active species is typically formed by treating the Ni(II) salt with a reducing agent in the presence of a supporting ligand. acs.orgnih.gov

A well-documented example involves the combination of air-stable nickel(II) bis(octanoate), an α-diimine ligand, and pinacolborane (HBPin) as a reductant. acs.org This mixture generates a highly active species capable of catalyzing challenging hydrogenations. acs.org The generation of the active catalyst can sometimes be inefficient and may require specific activation methods, such as the addition of a silane (B1218182) reductant, to drive the reduction of the Ni(II) salt. nih.gov

In some systems, particularly under hydrogenation conditions, the in situ reduction of the molecular precursor can lead to the formation of catalytically active nickel nanoparticles (Ni-NPs). rsc.orgresearchgate.net These heterogeneous species have been identified as the true catalysts in several hydrogenations of nitriles and olefins, where molecular nickel complexes served as the precursors. d-nb.inforsc.orgresearchgate.net

Quantitative Analysis of Ligand Effects on Catalytic Activity, Selectivity, and Stereochemistry

Specific Catalytic Systems and Reaction Classes

Nickel(II) dioctanoate has proven to be a valuable precursor for catalysts in the hydrogenation of unsaturated molecules, including both C=C bonds in olefins and C=O bonds in carbon dioxide.

Hydrogenation of Olefins: A state-of-the-art system for the hydrogenation of sterically hindered and unactivated alkenes utilizes a catalyst generated in situ from nickel(II) bis(octanoate). acs.org The combination of Ni(O₂CC₇H₁₅)₂, an α-diimine ligand, and pinacolborane as a reductant produces a catalyst with high activity for reducing a range of tri- and tetrasubstituted olefins under mild conditions. acs.orgnih.govresearchgate.net This method represents a significant advance in scope and activity for the nickel-catalyzed hydrogenation of challenging alkene substrates. acs.org While some nickel-based systems form nanoparticles, mechanistic studies suggest this particular system operates as a homogeneous molecular catalyst. nih.govresearchgate.net

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1-Phenyl-1-cyclohexene | Phenylcyclohexane | >98 | 1 mol% Ni, 40 bar H₂, 22 °C, 24 h |

| 1,2-Diphenyl-1-cyclohexene | 1,2-Diphenylcyclohexane | >98 | 2.5 mol% Ni, 40 bar H₂, 22 °C, 24 h |

| 1-Methyl-1-cyclohexene | Methylcyclohexane | >98 | 1 mol% Ni, 40 bar H₂, 22 °C, 24 h |

| (E)-Stilbene | Bibenzyl | >98 | 1 mol% Ni, 40 bar H₂, 22 °C, 24 h |

| Tetraphenylethylene | 1,1,2,2-Tetraphenylethane | >98 | 5 mol% Ni, 40 bar H₂, 60 °C, 24 h |

Hydrogenation of Carbon Dioxide: The use of CO₂ as a renewable C1 feedstock is a major goal in sustainable chemistry, and its hydrogenation to products like formate (B1220265) or methanol (B129727) is a key transformation. chemistryviews.org Homogeneous nickel catalysts have emerged as highly active alternatives to precious metals for this purpose. chemistryviews.org Catalytic systems prepared from a Ni(II) salt, a multidentate phosphine ligand, and a base have demonstrated exceptional activity for the hydrogenation of CO₂ to formate. chemistryviews.org One such system achieved turnover numbers (TONs) comparable to those of noble metal catalysts. chemistryviews.org While this specific study used a generic Ni(II) salt, nickel(II) dioctanoate represents a suitable and practical precursor for generating such active catalysts in situ. chemistryviews.org Other systems employ pincer-ligated Ni(II) complexes for the same transformation, underscoring the general applicability of well-defined Ni(II) precursors. rsc.org

| Catalyst System | Product | Turnover Number (TON) | Conditions |

|---|---|---|---|

| Ni(II) salt + tris(2-(diphenylphosphino)ethyl)amine ligand + DBU base | Formate | up to 4,650,000 | 30 bar CO₂, 60 bar H₂, 100 °C |

Advanced Studies in Nickel-Catalyzed Cross-Coupling Reactions: Scope, Chemoselectivity, and Diastereoselectivity

Nickel(II) dioctanoate, often in conjunction with specialized ligands, serves as a versatile precursor for catalysts in a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. Research in this area focuses on expanding the scope of compatible substrates, and controlling selectivity to yield specific chemical structures.

Scope and Chemoselectivity:

Nickel-catalyzed cross-coupling reactions have demonstrated a broad scope, enabling the coupling of various electrophiles. nih.govoaepublish.com The development of nickel-catalyzed migratory Suzuki-Miyaura cross-coupling allows for the use of unactivated alkyl electrophiles, including alkyl chlorides, to be coupled with aryl or vinyl boronic acids. nih.gov This method efficiently produces diarylalkane and allylbenzene (B44316) derivatives under mild conditions. nih.gov

A key aspect of nickel catalysis is the ability to control chemoselectivity, particularly in cross-electrophile coupling reactions where multiple reactive sites are present. acs.orgnih.gov Mechanistic studies reveal that a sequential reduction pathway, involving the generation of radicals from alkyl halides by a nickel(I) species followed by capture by a nickel(II) complex, is crucial for this selectivity. nih.govacs.orgnih.gov This process allows for the selective coupling of two different electrophiles. oaepublish.com Furthermore, photoinduced nickel-catalyzed Suzuki-Miyaura reactions have shown high chemoselectivity in the functionalization of specific chromophores, where selectivity is dictated by the excited-state properties of the substrate. chemrxiv.org

Diastereoselectivity:

A significant advancement in nickel catalysis is the achievement of high diastereoselectivity. In the synthesis of noncanonical peptides, a system composed of Ni(octanoate)₂ and a chiral (S)-6-Me-Phpyrox ligand has been effective in the diastereoselective radical addition to dehydroalanine (B155165) (Dha) in dipeptides. acs.orgnih.gov This catalyst-controlled process overcomes substrate bias and allows for the introduction of various functional groups. acs.org The stereochemical outcome is modulated by the chiral ligand through the asymmetric protonation of a nickel-enolate intermediate. nih.govacs.org

High diastereoselectivity has also been observed in the synthesis of C-glycosides through the nickel-catalyzed cross-coupling of glycosyl radicals with bromoarenes and carboxylic acids. nih.govnih.gov The stereochemical control in the formation of C-glycosides is dependent on the specific combination of the substrate and the nickel catalyst system used. nih.gov For instance, different catalyst combinations can selectively produce either α- or β-anomers of C-aryl glycosides. nih.gov

Table 1: Selected Examples of Diastereoselective Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Radical addition to dehydroalanine | Ni(octanoate)₂ / (S)-6-Me-Phpyrox | Dipeptides containing Dha, alkyl iodides | Noncanonical peptides | High, catalyst-controlled | acs.org, nih.gov |

| C-aryl glycosylation | Ni(COD)₂ / (t)Bu-Terpy | Glycosyl precursors, bromoarenes | β-C-glucosides | 1:>10 (α:β) | nih.gov |

| C-aryl glycosylation | Ni(COD)₂ / PyBox | Glycosyl precursors, bromoarenes | α-C-aryl glycosides | >20:1 (α:β) | nih.gov |

| C-alkyl glycosylation | NiCl₂ / PyBox | Glycosyl precursors, alkyl zinc reagents | α-C-mannosides | High α-selectivity | nih.gov |

Investigations into Polymerization Processes and Process Regulation via Nickel(II) Dioctanoate

Nickel(II) dioctanoate and related nickel complexes are pivotal in the field of olefin polymerization, enabling the synthesis of polyolefins with controlled microstructures and properties. juniperpublishers.com The versatility of nickel catalysts allows for the production of polymers ranging from linear to highly branched, as well as the copolymerization of ethylene (B1197577) with polar monomers. juniperpublishers.comnih.gov

Polymerization of Olefins:

Nickel catalysts, particularly those based on α-diimine ligands, are highly active in ethylene polymerization. juniperpublishers.comresearchgate.net These catalysts can produce polyethylenes with a wide range of molecular weights and branching densities. researchgate.net The structure of the ligand plays a crucial role in determining the catalyst's activity and the resulting polymer's properties. For example, α-diimine nickel complexes can exhibit high polymerization activity (on the order of 10⁷ g·mol⁻¹·h⁻¹) and produce polyethylene (B3416737) with molecular weights (Mn) from 7.4×10⁴ to 146.9×10⁴ g·mol⁻¹. researchgate.net

A significant feature of some nickel catalyst systems is the "chain-walking" mechanism, which allows the catalyst to migrate along the polymer chain, leading to the formation of branches. juniperpublishers.com The degree of branching can be controlled by adjusting polymerization conditions such as temperature and ethylene pressure. d-nb.info This control over the polymer microstructure is essential for tuning the material's physical properties. juniperpublishers.com

Copolymerization with Polar Monomers:

A major advantage of late transition metal catalysts, including those derived from nickel, is their tolerance to polar functional groups. juniperpublishers.comnih.gov This has enabled the direct copolymerization of ethylene with polar monomers like acrylates. nih.govmdpi.com For instance, certain phosphine-sulfonate nickel catalysts can produce highly linear copolymers of ethylene and alkyl acrylates. juniperpublishers.com Heterogenized nickel catalysts supported on materials like silica (B1680970) have shown high activities (up to 2.65 × 10⁶ g mol⁻¹ h⁻¹) in the copolymerization of ethylene with polar monomers, yielding high-molecular-weight functionalized polyolefins. acs.org

Process Regulation:

The regulation of polymerization processes using nickel catalysts can be achieved through various strategies. The steric and electronic properties of the ligands attached to the nickel center are primary factors in controlling catalytic activity, polymer molecular weight, and branching. researchgate.net For example, bulky substituents on the ligands can enhance catalyst stability and influence the polymer architecture. mdpi.com

Coordinative Chain Transfer Polymerization (CCTP) is another method for process regulation. umons.ac.be In this process, a chain transfer agent is used to transfer the growing polymer chain from the nickel catalyst, allowing for the formation of multiple polymer chains per catalyst molecule and providing control over the polymer's molecular weight. umons.ac.be

Table 2: Performance of Selected Nickel Catalysts in Olefin Polymerization

| Catalyst System | Monomer(s) | Activity | Polymer Molecular Weight (Mn) | Branching Density (/1000 C) | Reference |

|---|---|---|---|---|---|

| α-diimine nickel complexes | Ethylene | 0.9×10⁷–3.0×10⁷ g·mol⁻¹·h⁻¹ | 7.4×10⁴–146.9×10⁴ g·mol⁻¹ | 31–68 | researchgate.net |

| Tri-1-adamantylphosphine-nickel complex | Ethylene | Up to 3.7×10⁶ turnovers/h | Up to 1.68 × 10⁶ g mol⁻¹ | Nearly linear | nih.gov |

| "Sandwich-like" nickel catalysts | Ethylene | 1.4 × 10⁵ mol PE/(mol Ni·h) | > 10⁶ g/mol | Up to 85 | mdpi.com |

| Heterogeneous Ni/SiO₂ catalyst | Ethylene/HAc | Up to 2.65 × 10⁶ g mol⁻¹ h⁻¹ | Up to 6.3 × 10⁵ g mol⁻¹ | - | acs.org |

Exploration of Electrocatalysis and Photocatalysis with Nickel Oxide Films Derived from Nickel(II) Dioctanoate

Nickel oxide (NiO) films, which can be synthesized from precursors like nickel(II) dioctanoate, are promising materials for electrocatalysis and photocatalysis. kthmcollege.ac.in Their applications in these fields are driven by their semiconductor properties, chemical stability, and catalytic activity. piscience.org

Electrocatalysis:

NiO films are effective electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. ijarsct.co.indiva-portal.org The performance of NiO as an electrocatalyst is highly dependent on its morphology and surface area. ijarsct.co.indiva-portal.org For instance, electrodeposited NiO thin films have shown an overpotential of 212 mV at a current density of 5 mA cm⁻² with a Tafel slope of 75.7 mV dec⁻¹ in alkaline solution. ijarsct.co.in Mesoporous NiO films have demonstrated excellent efficiency for water oxidation, with a low overpotential of 200 mV at 1 mA cm⁻² and a Tafel slope of 62 mV dec⁻¹. rsc.org

The synthesis method influences the film's properties. Atomic layer deposition (ALD) can produce high-purity, polycrystalline NiO films that, after annealing, exhibit low overpotentials (320 mV at 10 mA cm⁻²) and low Tafel slopes (70.5 mV dec⁻¹) for the OER. mdpi.com NiO films have also been investigated for the electro-oxidation of methanol, where they show enhanced catalytic activity, particularly when combined with other metal oxides like copper oxide. mdpi.com

Photocatalysis:

Nickel oxide is a p-type semiconductor with a wide band gap (3.6-4.0 eV), making it suitable for photocatalytic applications, such as the degradation of organic pollutants. piscience.org The photocatalytic activity of NiO nanoparticles has been demonstrated in the degradation of methylene (B1212753) blue, with degradation efficiencies reaching up to 72.4% under visible light irradiation. piscience.orgmdpi.com The efficiency of the photocatalyst can be enhanced by increasing the annealing temperature during its synthesis, which affects properties like the band gap and charge separation efficiency. mdpi.com

NiO films can also serve as photocathodes in dye-sensitized photoelectrochemical cells for hydrogen generation. ingentaconnect.com In these systems, a dye adsorbed onto the surface of the mesoporous NiO film absorbs light, initiating an electron transfer process that ultimately leads to the reduction of protons to hydrogen. ingentaconnect.com Furthermore, NiO in combination with a photoredox catalyst has been used for the reductive carboxylation of unsaturated hydrocarbons with CO₂ under visible light, highlighting its potential in CO₂ utilization. researchgate.net

Table 3: Electrocatalytic and Photocatalytic Performance of NiO Films

| Application | NiO Film Type | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Oxygen Evolution Reaction (OER) | Electrodeposited | Overpotential @ 5 mA cm⁻² | 212 mV | ijarsct.co.in |

| Oxygen Evolution Reaction (OER) | Mesoporous | Tafel Slope | 62 mV dec⁻¹ | rsc.org |

| Oxygen Evolution Reaction (OER) | Post-annealed ALD | Overpotential @ 10 mA cm⁻² | 320 mV | mdpi.com |

| Methanol Electro-oxidation | NiO-CuO composite | Current Density @ 0.3 M Methanol | 12.2 mA·cm⁻² | mdpi.com |

| Photodegradation of Methylene Blue | Annealed Nanoparticles | Degradation Efficiency (100 min) | 65% | piscience.org |

| Photodegradation of Methylene Blue | Annealed Nanoparticles (450 °C) | Degradation Efficiency | 72.4% | mdpi.com |

Materials Science Research Utilizing Nickel Ii Dioctanoate Precursors

Synthesis of Advanced Nickel-Based Nanomaterials

The use of nickel(II) dioctanoate as a precursor is central to the development of sophisticated nickel-based nanomaterials. Its decomposition characteristics are pivotal in controlling the size, shape, and crystalline structure of the resulting nanoparticles.

Controlled Fabrication of Nickel Nanoparticles (NiNPs)

The thermal decomposition of nickel(II) dioctanoate is a versatile method for producing nickel nanoparticles (NiNPs). For instance, spherical NiNPs with a diameter of 25 nm have been synthesized by the thermal decomposition of nickel(II) dioctanoate in the presence of oleylamine (B85491), which acts as a stabilizing agent. The synthesis process is often conducted under specific atmospheric conditions to yield the desired product. When calcined in an argon atmosphere, nickel(II) dioctanoate can be directly converted into pure nickel at temperatures as low as 500°C. researchgate.net However, when the calcination is performed in air, the precursor first transforms into nickel and then into nickel oxide. researchgate.net

The choice of surfactants and reaction conditions plays a crucial role in preventing the agglomeration of nanoparticles and controlling their final properties. The concentration of the nickel salt precursor is a critical factor that influences the nucleation and growth rate of the nanoparticles. mdpi.com Various methodologies, including chemical reduction and polyol methods, can be employed, each influencing the reaction mechanisms and leading to variations in the morphological, size, and structural aspects of the NiNPs. mdpi.com

Tailored Synthesis of Nickel Oxide Nanoparticles (NiO NPs)

Nickel(II) dioctanoate is also a key precursor for the synthesis of nickel oxide nanoparticles (NiO NPs). Through thermal decomposition, NiO nanoparticles can be fabricated with controlled sizes and morphologies. researchgate.netresearchgate.net For example, NiO nanoparticles with a size of 25 nm have been synthesized from a nickel octanoate (B1194180) precursor in the presence of oleylamine and triphenylphosphine (B44618), which act as surfactants to control particle size and morphology. researchgate.netresearchgate.net The heat-treatment of nickel(II) dioctanoate in air over a temperature range of 400-900°C leads to the formation of NiO nanoparticles. researchgate.net The resulting quasi-spherical NiO nanoparticles have been observed to have a size of about 24 nm. researchgate.net

The synthesis of NiO nanoparticles can also be achieved through various other methods, such as solid-state thermal decomposition of nickel(II) Schiff base complexes, which can produce cubic particles with an average diameter of 5–15 nm. d-nb.info The choice of the precursor and the synthesis method are determinant factors in controlling the final properties of the NiO nanoparticles. d-nb.info

Table 1: Synthesis of Nickel-Based Nanomaterials from Nickel(II) Dioctanoate

| Nanomaterial | Synthesis Method | Precursor | Surfactant/Agent | Particle Size | Morphology | Source(s) |

|---|---|---|---|---|---|---|

| NiNPs | Thermal Decomposition | Nickel(II) dioctanoate | Oleylamine | 25 nm | Spherical | |

| NiNPs | Heat-treatment in Argon | Nickel(II) dioctanoate | - | - | - | researchgate.net |

| NiO NPs | Thermal Decomposition | Nickel octanoate | Oleylamine, Triphenylphosphine | 25 nm | - | researchgate.netresearchgate.net |

| NiO NPs | Heat-treatment in Air | Nickel(II) dioctanoate | - | ~24 nm | Quasi-spherical | researchgate.net |

Methodologies for Controlled Morphology and Size Modulation in Nanostructures

The ability to control the morphology and size of nanostructures is critical for tailoring their properties for specific applications. In the synthesis of nickel-based nanomaterials from nickel(II) dioctanoate and other precursors, several factors are manipulated to achieve this control. The combination of surfactants, such as oleylamine and triphenylphosphine, plays a significant role in preventing aggregation and directing the growth of the nanoparticles. researchgate.netresearchgate.net

The reaction temperature and atmosphere are also key parameters. For instance, heat-treating nickel(II) dioctanoate in an argon atmosphere yields pure nickel nanoparticles, while treatment in air produces nickel oxide. researchgate.net The calcination temperature directly influences the final particle size. researchgate.net Beyond thermal methods, wet chemical solution routes offer another avenue for morphological control. By adjusting reaction parameters such as temperature and aging time in a solution containing a nickel-complex, various shapes of nickel nanoparticles can be formed. cranfield.ac.uk The pH of the solution and the molar ratio of the components can also be controlled to create core-shell structures, such as SiO2/Ni. cranfield.ac.uk

Functional Material Development and Characterization

The unique properties of nickel-based nanomaterials derived from nickel(II) dioctanoate precursors make them suitable for a range of functional applications. Research in this area focuses on their use in energy storage technologies and as advanced magnetic materials.

Research into Applications in Energy Storage Technologies and Electrode Materials

Nickel-based nanomaterials, including those synthesized from nickel(II) dioctanoate, are being extensively investigated for their potential in energy storage devices such as supercapacitors and batteries. mdpi.comresearchgate.net Nickel oxide (NiO) is a particularly promising electrode material due to its high theoretical specific capacitance. researchgate.net Two-dimensional (2D) Ni-based materials, in general, are attracting considerable attention for electrochemical energy storage because of their high electro-activity and large specific surface areas. researchgate.net

The performance of these materials is highly dependent on their structure and morphology. For instance, NiO nanoparticles have been explored for use in solar cells and photovoltaic devices as hole-transporting materials. kthmcollege.ac.in The development of composite materials, such as those combining nickel hydroxide (B78521) with activated carbon, is a key strategy to enhance the specific capacitance of electrochemical capacitors. researchgate.net Recent research has also explored the modification of nickel surfaces using abundant resources like seawater to create electrode materials for supercapacitors. rsc.org

Table 2: Applications of Nickel-Based Materials in Energy Storage

| Material | Application | Key Finding | Source(s) |

|---|---|---|---|

| Nickel Nanoparticles | Electrode Materials | Applied in batteries and solar cells. | mdpi.com |

| Nickel Oxide (NiO) | Electrode Material | High theoretical specific capacitance. | researchgate.net |

| 2D Ni-Based Materials | Electrochemical Energy Storage | High electro-activity and large specific surface areas. | researchgate.net |

| Na2O–NiCl2@NiF | Supercapacitors | Demonstrated a specific capacitance of 2533 F g⁻¹ at 3 A g⁻¹. | rsc.org |

Development and Characterization of Magnetic Nanomaterials

Nickel nanoparticles exhibit interesting magnetic properties that are dependent on their size and shape. cranfield.ac.uk This has led to research into their use in various magnetic applications, including magnetic storage and magnetic fluids. cranfield.ac.uk The synthesis of magnetic nanoparticles often involves methods that allow for precise control over the particle's physical attributes.

The thermal decomposition of organometallic compounds like nickel(II) dioctanoate in the presence of stabilizing agents is a common route to produce highly crystalline and uniformly sized magnetic nanoparticles. mdpi.com Characterization techniques such as vibrating sample magnetometry (VSM) are used to study the magnetic properties of the synthesized nanoparticles. nih.gov Research has also focused on creating composite magnetic materials, such as core-shell structures of silica (B1680970) and nickel, which can be achieved by controlling surface charges in an aqueous solution. cranfield.ac.uk

Spectroscopic and Theoretical Studies on Optical and Electrical Properties of Derived Materials

Spectroscopic analysis and theoretical modeling are crucial for elucidating the optical and electrical characteristics of materials synthesized using nickel(II) dioctanoate as a precursor. These studies provide fundamental insights into the electronic structure and charge transport properties of the resulting materials, primarily nickel oxide (NiO) nanoparticles.

Optical Properties

The optical properties of materials derived from nickel(II) dioctanoate, particularly NiO nanoparticles, are extensively investigated using UV-visible (UV-Vis) and Fourier-transform infrared (FT-IR) spectroscopy.

Research shows that NiO nanoparticles synthesized via the heat treatment of a nickel(II) dioctanoate precursor exhibit distinct optical absorption features. researchgate.net The optical absorption band gap for these quasi-spherical NiO nanoparticles, which have an average size of about 24 nm, has been determined to be 3.41 eV. researchgate.net This value is consistent with other studies on NiO nanoparticles, which report a wide, direct band gap. researchgate.netuobabylon.edu.iq The band gap of NiO is a critical parameter, defining its applications in optoelectronic devices. researchgate.net Theoretical investigations using Density Functional Theory (DFT) have calculated a band gap of 3.695 eV, which aligns well with experimental findings. uobabylon.edu.iq The transparency of NiO in the visible range is linked to its valence state. uobabylon.edu.iq

FT-IR spectroscopy is employed to identify the functional groups and confirm the formation of the desired material. In NiO nanoparticles derived from a nickel octanoate precursor, FT-IR spectra show characteristic absorption peaks for the Ni-O bond. researchgate.net Specifically, peaks observed at 462 cm⁻¹ and 502 cm⁻¹ provide clear evidence of crystalline NiO formation. researchgate.net Other studies on NiO nanoparticles have also identified a sharp vibrational absorption peak due to the Ni-O bond at approximately 550 cm⁻¹. nih.gov

Table 1: Optical Properties of Derived NiO Nanomaterials

| Property | Value | Synthesis Method/Precursor | Reference |

| Optical Band Gap (Eg) | 3.41 eV | Heat-treatment of Nickel(II) Dioctanoate | researchgate.net |

| Optical Band Gap (Eg) | 3.44 eV | Wet Chemical Synthesis / Nickel Acetate | nih.gov |

| Optical Band Gap (Eg) | 3.7 eV | RF Magnetron Sputtering | researchgate.net |

| Calculated Band Gap (DFT) | 3.695 eV | Theoretical (DFT) | uobabylon.edu.iq |

| Absorption Edge | 290 nm | Wet Chemical Synthesis / Nickel Acetate (300°C) | nih.gov |

| FT-IR Peak (Ni-O bond) | 462 cm⁻¹, 502 cm⁻¹ | Decomposition of Nickel(II) Dioctanoate | researchgate.net |

| FT-IR Peak (Ni-O bond) | ~550 cm⁻¹ | Wet Chemical Synthesis / Nickel Acetate | nih.gov |

Electrical Properties

The electrical properties of materials derived from nickel(II) dioctanoate are fundamental to their use in electronic applications. Stoichiometric NiO is typically an insulator, but it can be rendered a p-type semiconductor through the creation of nickel vacancies or by doping. researchgate.netmdpi.com This p-type conductivity is a key feature of NiO thin films and nanoparticles. researchgate.netscirp.org

The electrical conductivity of NiO thin films can vary significantly depending on the synthesis conditions, such as precursor molarity and doping. researchgate.netbiomedres.us For instance, the electrical conductivity of undoped NiO thin films prepared by spray pyrolysis has been reported in a wide range, from 1.3 × 10⁻⁵ (Ω·cm)⁻¹ to as high as 11.24 (Ω·cm)⁻¹. scirp.orgbiomedres.usbiomedres.us The variation is often attributed to factors like crystallinity and stoichiometry, which influence carrier concentration and mobility. researchgate.net Doping NiO with elements like lithium can dramatically increase its electrical conductivity, with values reaching up to 100 (Ω·cm)⁻¹. biomedres.usbiomedres.us

Table 2: Electrical Conductivity of Derived NiO Thin Films

| Material | Conductivity (σ) | Resistivity (ρ) | Synthesis / Doping | Reference |

| NiO Thin Film | 0.0896 (Ω·cm)⁻¹ | - | Spray Pneumatic Technique | researchgate.net |

| NiO Thin Film | 1.3 × 10⁻⁵ (Ω·cm)⁻¹ | - | Spray Pyrolysis | scirp.org |

| Pure NiO Thin Film | 11.24 (Ω·cm)⁻¹ | - | Spray Pyrolysis | biomedres.usbiomedres.us |

| Lithium-doped NiO | 100 (Ω·cm)⁻¹ | - | Spray Pyrolysis | biomedres.usbiomedres.us |

| Stoichiometric NiO | - | ~10¹³ Ω·cm | - | mdpi.com |

| Lithium-doped NiO | - | 1.08 Ω·cm | Nonvacuum Deposition | mdpi.com |

Theoretical Studies

Theoretical investigations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic and optical properties of NiO at an atomic level. uobabylon.edu.iq These computational methods are used to calculate the band structure, density of states, and optical absorption spectra of NiO nanoparticles. uobabylon.edu.iq

First-principles calculations have been instrumental in explaining the role of intrinsic defects, such as oxygen vacancies, on the material's properties. escholarship.org Theoretical studies show that the presence of oxygen vacancies can significantly lower the energy barrier for certain surface reactions. escholarship.org By correlating theoretical findings with experimental results, researchers can establish robust structure-property relationships. uobabylon.edu.iq This synergy between theory and experiment is vital for designing and optimizing NiO-based materials derived from precursors like nickel(II) dioctanoate for specific technological applications. uobabylon.edu.iq

Theoretical and Computational Studies on Nickel Ii Dioctanoate Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding in Nickel Complexes

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, enabling the investigation of the electronic structure of many-body systems like metal complexes. wikipedia.orgscispace.com This theory uses the spatially dependent electron density as its fundamental variable, rather than the more complex many-electron wave function, making it computationally feasible for large systems. In the context of nickel(II) complexes, DFT is extensively used to model geometries, understand bonding characteristics, and interpret spectroscopic data.

DFT calculations are employed to optimize the geometric parameters of nickel complexes, which can then be compared with experimental data from techniques like X-ray crystallography. mdpi.comresearchgate.net For instance, studies on Ni(II) complexes with N,O-donor ligands, which share coordination features with carboxylates like octanoate (B1194180), show a strong correlation between DFT-calculated bond lengths and experimentally determined values, confirming distorted octahedral or square-planar geometries around the Ni(II) ion. mdpi.comua.esrsc.org The coordination in these complexes typically involves the nickel(II) ion bonding to oxygen and nitrogen donor atoms. ua.esrsc.org

A key aspect of these investigations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity. nih.gov DFT calculations reveal how the charge density is distributed across the complex. In many nickel complexes, the HOMO is often localized on the metal and coordinating atoms, while the LUMO density is distributed on the ligand rings, indicating the electroactive nature of the ligands. mdpi.com This analysis helps explain the electronic transitions observed in UV-Vis spectra, which are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions with the aid of Time-Dependent DFT (TD-DFT). researchgate.netrsc.org

Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT to provide a deeper understanding of the bonding interactions, such as the donor-acceptor interactions between the ligands and the metal center. researchgate.net

Table 1: Representative DFT Calculation Parameters for Nickel(II) Complexes

| Parameter | Description | Typical Application | Reference |

|---|---|---|---|

| Functional (e.g., B3LYP, M062X, TPSSH) | Approximates the exchange-correlation energy in DFT. The choice affects the accuracy of the results. | Geometry optimization, electronic structure calculation. | mdpi.comresearchgate.netmdpi.com |

| Basis Set (e.g., 6-31G(d), SDD, def2tzvp) | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. | Used for all atoms in the complex; specific sets like SDD are often used for metal ions. | researchgate.netmdpi.com |

| HOMO/LUMO Analysis | Calculation of the Highest Occupied and Lowest Unoccupied Molecular Orbitals and their energy gap. | Assesses chemical stability, reactivity, and electronic transitions. | researchgate.netmdpi.com |

| TD-DFT | Time-Dependent Density Functional Theory, an extension of DFT used to calculate excited state properties. | Simulation and interpretation of UV-Vis electronic absorption spectra. | researchgate.netrsc.org |

| NBO Analysis | Natural Bond Orbital analysis, used to study charge transfer and orbital interactions. | Quantifies the strength and nature of the ligand-metal bond. | rsc.orgresearchgate.net |

Mechanistic Modeling of Catalytic Cycles and Reaction Pathways

Nickel(II) dioctanoate is frequently used as a precatalyst in a variety of important chemical transformations, most notably in carbon-carbon cross-coupling reactions. acs.orgnih.gov Computational modeling, primarily using DFT, has become indispensable for elucidating the complex catalytic cycles and reaction pathways involved. These studies provide detailed mechanistic insights into key steps such as oxidative addition, reductive elimination, and the roles of various nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). oaepublish.comrsc.org

In many nickel-catalyzed cross-coupling reactions, the active catalyst is a Ni(0) species, which is often generated in situ from a Ni(II) precursor like nickel dioctanoate through reduction. nih.govchemrxiv.org The catalytic cycle typically begins with the oxidative addition of an electrophile (e.g., an aryl halide) to the Ni(0) center, forming a Ni(II) intermediate. oaepublish.comrsc.org This is followed by transmetalation (in the case of Suzuki-Miyaura coupling) or reaction with another component, and the cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Ni(0) catalyst. rsc.orgnih.gov

Computational studies have been crucial in mapping the energy profiles of these cycles, identifying rate-determining steps, and explaining selectivity. oaepublish.com For example, in reductive cross-coupling reactions, DFT calculations have helped to distinguish between different proposed mechanisms by comparing the activation energies of key transition states. oaepublish.com In some cases, a Ni(I)/Ni(III) cycle is operative, often involving radical intermediates. acs.orgnih.gov Mechanistic studies on reactions using Ni(octanoate)₂ have shown that Ni(I) can generate alkyl radicals from electrophiles, which are then captured by a Ni(II) complex to form a high-valent Ni(III) species, from which reductive elimination occurs. acs.orgnih.gov The activation barrier for this radical capture has been calculated to be relatively low, in the range of 7 to 9 kcal/mol. acs.org

Furthermore, computational models are used to understand the influence of ligands and additives on the reaction mechanism. For instance, DFT calculations have shown how the presence of a base can facilitate the C-H activation step in certain coupling reactions by lowering the activation barrier. nih.gov Similarly, the choice of ligand can dramatically influence the reaction pathway, and modeling helps to rationalize these effects. nih.gov

Table 2: Key Steps in a Generic Ni-Catalyzed Cross-Coupling Cycle and Their Computational Investigation

| Catalytic Step | Description | Computational Insight Provided | Reference(s) |

|---|---|---|---|

| Catalyst Activation | Reduction of Ni(II) precatalyst (e.g., Nickel dioctanoate) to active Ni(0) species. | Modeling the reduction process with additives like silanes or other reductants. | nih.gov |

| Oxidative Addition | Addition of an electrophile (R-X) to the Ni(0) center, forming a (L)Ni(II)(R)(X) intermediate. | Calculation of the activation energy; determination of whether the process is concerted or stepwise. | oaepublish.comrsc.org |

| Radical Generation/Capture | Formation of a radical species via interaction with a low-valent nickel complex, followed by capture at a Ni(II) center. | Elucidation of radical pathways and calculation of kinetic barriers for radical capture. | acs.orgnih.gov |

| Reductive Elimination | Formation of the C-C bond from a Ni(II) or Ni(III) intermediate, regenerating a lower-valent Ni species. | Calculation of the activation barrier, often the rate-determining step. Models can test different pathways (direct vs. oxidation-induced). | rsc.org |

Simulation of Nanoparticle Growth, Self-Assembly, and Crystallization from Precursors

Nickel dioctanoate serves as an effective precursor for the synthesis of both nickel (Ni) and nickel oxide (NiO) nanoparticles through thermal decomposition. researchgate.netresearchgate.net Computational simulations, particularly molecular dynamics (MD), are employed to gain a particle-level understanding of the complex processes of nanoparticle formation, including their growth, aggregation, and crystallization. mdpi.comnih.gov

Experimental studies show that heating nickel dioctanoate in an inert atmosphere like argon can produce pure Ni nanoparticles, while heating in air leads to NiO nanoparticles. researchgate.net MD simulations can model the initial stages of this process, starting from the decomposition of the precursor. The ReaxFF module, used in simulation software, can model the chemical reactions involved in the gasification and decomposition of organic precursors around a nascent metal cluster. nih.gov

A significant focus of simulation work is on the sintering dynamics of nanoparticles once they have formed. MD simulations can track the translational and rotational motions of individual nanoparticles and how these movements influence their aggregation and coalescence. mdpi.com These simulations have revealed that the initial orientation of nanoparticles significantly affects the dynamics and efficiency of the sintering process. At lower temperatures, particle rotation is a key factor in achieving a low-energy grain boundary as particles merge. mdpi.com By running simulations at different temperatures, researchers can model the transformation behaviors and calculate key parameters like activation energies for processes such as surface diffusion, which is often the dominant mechanism driving sintering. mdpi.com

Furthermore, computational methods can simulate the self-assembly of nanoparticles into ordered structures, a process often guided by templates like block copolymers. nih.gov These simulations help in understanding how precursor-template interactions lead to the formation of mesoporous materials embedded with well-dispersed nanoparticles.

Table 3: Simulation Techniques for Studying Nanoparticle Formation from Precursors

| Simulation Technique | Focus of Study | Key Insights | Reference(s) |

|---|---|---|---|

| Molecular Dynamics (MD) with Reactive Force Fields (ReaxFF) | Simulates chemical reactions during precursor decomposition and catalytic processes. | Models bond cleavage and formation, decomposition pathways of the octanoate ligand, and initial cluster formation. | nih.gov |

| Molecular Dynamics (MD) with Metallic Potentials (e.g., MEAM) | Simulates the physical dynamics of nanoparticle growth and aggregation after precursor decomposition. | Investigates sintering dynamics, particle rotation/translation, and the influence of temperature on agglomerate transformation. | mdpi.com |

| Evaporation-Induced Self-Assembly (EISA) Modeling | Simulates the organization of metal precursors within a template (e.g., polymer) during solvent evaporation. | Elucidates the formation of ordered mesoporous structures containing nanoparticles. | nih.gov |

Computational Analysis of Ligand-Metal Interaction Dynamics and Redox Behavior

The interaction between the octanoate ligands and the central nickel(II) ion dictates the compound's stability, electronic properties, and reactivity. Computational analysis provides a quantitative measure of these interactions and helps to predict the redox behavior of the complex.

The ligand environment plays a crucial role in tuning the redox properties of the metal center. Computational electrochemistry, often combined with experimental techniques like cyclic voltammetry, is used to study the redox behavior of nickel complexes. rsc.orgresearchgate.net DFT can be used to calculate the redox potentials associated with transitions between different oxidation states, such as the Ni(II)/Ni(III) or Ni(0)/Ni(I) couples. researchgate.netgre.ac.uk These calculations show how modifying the ligand can shift these potentials, thereby tuning the electronic properties and catalytic activity of the nickel center. researchgate.net For instance, computational studies on bimetallic nickel complexes have demonstrated that interactions with a second metal can shift the Ni(0/I) redox couple by hundreds of millivolts, a change that is rationalized by analyzing the polarized bonding interactions between the metal orbitals. researchgate.net

The redox activity is not always confined to the metal. In some systems, the ligand itself can be redox-active. Computational studies help to determine whether an oxidation or reduction event is metal-centered or ligand-centered by analyzing the changes in spin density and orbital contributions upon electron transfer. acs.orgnih.gov The geometry of the complex can also have a significant impact on its redox activity. acs.orgnih.gov

Table 4: Computational Approaches for Analyzing Ligand-Metal Interactions and Redox Properties

| Analysis Type | Method | Information Obtained | Reference(s) |

|---|---|---|---|

| Binding Strength | DFT calculation of binding enthalpy (ΔHbinding) and interaction energy (EINT). | Quantifies the affinity between the octanoate ligand and the Ni(II) ion. | nih.govmdpi.com |

| Redox Potential Calculation | DFT calculations of the energies of the complex in different oxidation states. | Predicts the potentials for redox couples (e.g., Ni(II)/Ni(III)) and assesses the thermodynamic feasibility of electron transfer steps. | researchgate.netgre.ac.uk |

| Electronic Structure Analysis | Analysis of HOMO/LUMO, spin density, and orbital compositions before and after a redox event. | Determines whether redox processes are metal-centered or ligand-centered and explains changes in reactivity. | rsc.orgacs.org |

| Cyclic Voltammetry (CV) Simulation | Combination of experimental CV with DFT calculations of relevant species. | Provides a detailed interpretation of experimental electrochemical data, assigning peaks to specific redox processes. | gre.ac.ukacs.org |

Environmental Research on the Biogeochemical Cycling of Nickel Compounds

Research on Speciation and Transformation of Nickel in Aquatic and Terrestrial Environmental Compartments

The speciation of nickel, which refers to its different chemical forms, is a critical factor in determining its mobility, bioavailability, and potential toxicity in the environment. researchgate.net In aquatic systems, nickel can exist in various dissolved and particulate forms. canada.ca The free nickel ion (Ni²⁺) is generally considered the most bioavailable and toxic form. However, nickel can also form complexes with inorganic ligands like hydroxides, carbonates, and chlorides, as well as with dissolved organic matter (DOM). researchgate.net The formation of these complexes can significantly reduce the concentration of free Ni²⁺, thereby influencing its bioavailability. researchgate.net

Several factors influence nickel speciation in aquatic environments:

pH: Nickel toxicity tends to increase as pH decreases (more acidic conditions). Conversely, under neutral to alkaline conditions, nickel's mobility is generally low as it tends to adsorb to sediment or soil particles or precipitate out of the solution. researchgate.net

Hardness: Increased water hardness, due to higher concentrations of calcium and magnesium, generally decreases nickel toxicity.

Dissolved Organic Matter (DOM): DOM can form strong complexes with nickel, reducing its bioavailability. researchgate.net

Salinity: In seawater, an increase in salinity can lead to a higher concentration of dissolved nickel due to competition between cations for absorption sites on suspended particles. researchgate.net

In terrestrial environments, nickel is naturally present in soil, primarily from the weathering of rocks and minerals. canada.caajcsd.org Its mobility and speciation in soil are influenced by soil type, pH, organic matter content, and the presence of other minerals like iron and manganese oxides. canada.caresearchgate.net Acidic conditions and the presence of organic matter can increase the mobility of nickel in soil. researchgate.net

The transformation of nickel compounds in the environment is a dynamic process. In aquatic systems, nickel can be adsorbed onto particulate matter and settle into sediments. Resuspension of these sediments can release nickel back into the water column. researchgate.net Microbial activity can also play a role; for example, certain bacteria can oxidize precipitated nickel sulfide, converting it to sulfuric acid. ajcsd.org

Table 1: Factors Influencing Nickel Speciation in the Environment

| Factor | Influence on Nickel Speciation and Bioavailability | Environmental Compartment |

|---|---|---|

| pH | Lower pH increases mobility and bioavailability of Ni²⁺. researchgate.net | Aquatic & Terrestrial |

| Water Hardness | Higher hardness (Ca²⁺, Mg²⁺) decreases nickel toxicity. | Aquatic |

| Dissolved Organic Matter (DOM) | Forms complexes with nickel, reducing bioavailability. researchgate.net | Aquatic & Terrestrial |

| Salinity | Increased salinity can increase dissolved nickel concentrations. researchgate.net | Aquatic (Estuarine/Marine) |

| Particulate Matter | Adsorption to particles reduces dissolved nickel concentration. | Aquatic |

| Redox Potential | Influences the precipitation and dissolution of nickel compounds. mdpi.com | Aquatic & Terrestrial |

Environmental Fate Modeling of Nickel Releases from Industrial Applications of its Derivatives

To predict the environmental distribution and potential impact of nickel released from industrial sources, researchers utilize environmental fate models. researchgate.net These models are valuable tools for hydro-environmental management and risk assessment. researchgate.netindustrialchemicals.gov.au They integrate data on nickel inputs, environmental conditions, and chemical processes to simulate the transport and transformation of nickel in ecosystems. frontiersin.org

For instance, the Water Quality Analysis Simulation Program (WASP) has been used to model the fate of metals like nickel in river systems, considering factors like water flow, sediment transport, and chemical partitioning between dissolved and particulate phases. mdpi.com Such models can help explain observed variations in nickel concentrations, for example, noting that higher river discharge can lead to increased nickel concentrations in water. mdpi.com

Another modeling approach is the Biotic Ligand Model (BLM), which predicts the toxicity of metals to aquatic organisms by considering the competition between the metal ion (like Ni²⁺), other cations (like Ca²⁺ and Mg²⁺), and the binding sites on the organism. researchgate.netuoguelph.ca While the BLM can be effective, studies have shown that its predictions for nickel can be complex. For example, the type of counter-ion present with calcium can affect nickel toxicity to aquatic plants, and the interaction between nickel and protons at the plant uptake site may not be purely competitive as the model assumes. researchgate.netuoguelph.ca

Terrestrial Biotic Ligand Models (TBLMs) are also being developed to assess nickel toxicity in soils. researchgate.net These models use data on soil properties and metal speciation to predict effects on terrestrial organisms. researchgate.netuoguelph.ca

The development of these models relies on understanding the various processes that control nickel's fate, including:

Adsorption and Desorption: The binding and release of nickel from soil and sediment particles. researchgate.net

Complexation: The formation of nickel complexes with organic and inorganic ligands in the water and soil solution. researchgate.net

Precipitation and Dissolution: The formation of solid nickel compounds (e.g., sulfides, carbonates) and their subsequent dissolution under changing environmental conditions. researchgate.net

These models are crucial for assessing the environmental sustainability of industrial activities that use nickel compounds and for developing strategies to mitigate potential environmental impacts. frontiersin.org

Academic Studies on Biogeochemical Pathways of Nickel in Ecosystems

Academic research on the biogeochemical cycling of nickel examines the movement and transformation of this element through the living (bio) and non-living (geo) components of ecosystems. bioscience.com.ua Nickel is recognized as a bioactive trace metal, meaning it is utilized by organisms, particularly phytoplankton, for certain enzymatic processes. plymouth.ac.uk

Studies of marine ecosystems reveal that nickel exhibits a "nutrient-like" profile in the ocean, with concentrations depleted in surface waters due to biological uptake and enriched in deeper waters due to regeneration from sinking organic matter. plymouth.ac.ukcarnegiescience.edu The vertical distribution of dissolved nickel in the ocean often shows a strong correlation with major nutrients like phosphate (B84403) and silicate, underscoring the influence of biological activity on its cycle. carnegiescience.edu

In forest ecosystems, the biogeochemical cycle of nickel involves its uptake from the soil by plants, its incorporation into plant biomass (phytomass), and its return to the soil through litterfall and decomposition. bioscience.com.ua Studies have shown that in areas with higher atmospheric deposition of nickel, such as near urban centers, the cycle can become imbalanced, with active accumulation of nickel in the phytomass. bioscience.com.ua

Key pathways in the biogeochemical cycling of nickel include:

Atmospheric Deposition: Nickel can be transported through the atmosphere and deposited onto land and water surfaces. canada.ca

Weathering: The natural breakdown of rocks releases nickel into soils and water. canada.ca

Biological Uptake: Plants and microorganisms absorb nickel from the soil and water. researchgate.net

Trophic Transfer: Nickel can be transferred through the food web, although it does not typically biomagnify.

Litterfall and Decomposition: In terrestrial ecosystems, nickel in plant tissues is returned to the soil as litter, where it is released through decomposition. bioscience.com.ua

Leaching and Runoff: Water moving through the soil can transport dissolved nickel into rivers, lakes, and groundwater. mdpi.com

Research has also explored the use of "hyperaccumulator" plants that can absorb large quantities of nickel from the soil. This has led to the concepts of phytoremediation (using plants to clean up contaminated soils) and phytomining (using plants to extract metals from the ground). nih.govbibliotekanauki.pl

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing nickel dioctanoate in academic research?

Category: Basic (Synthesis & Characterization) Answer: Nickel dioctanoate synthesis typically involves reacting nickel salts (e.g., nickel chloride or acetate) with sodium octanoate in a controlled solvent system (e.g., ethanol/water). Key steps include:

- Purification: Recrystallization from non-polar solvents to isolate the product.

- Characterization:

- NMR Spectroscopy: Analyze and spectra to confirm ester coordination and ligand structure .

- Elemental Analysis: Verify stoichiometry (C, H, Ni content).

- FT-IR: Identify carboxylate stretching frequencies (asymmetric ~1540 cm, symmetric ~1420 cm) to confirm octanoate binding .

- Purity Assessment: Use TLC or HPLC to ensure absence of unreacted precursors.

Reference protocols for reproducibility, as outlined in and , which emphasize detailed reporting of solvent ratios, reaction temperatures, and spectroscopic parameters .

- Purity Assessment: Use TLC or HPLC to ensure absence of unreacted precursors.

Q. What safety protocols should be followed when handling nickel dioctanoate in laboratory settings?

Category: Basic (Safety & Handling) Answer: Nickel dioctanoate is classified as a potential sensitizer and irritant. Key precautions include:

- Containment: Use fume hoods for synthesis and handling to avoid inhalation of fine particles.

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal exposure.

- Waste Disposal: Treat as heavy-metal waste; neutralize with chelating agents (e.g., EDTA) before disposal. Toxicity data from and highlight nickel’s carcinogenic potential, necessitating strict adherence to OSHA/NIOSH exposure limits (0.1 mg/m for respirable nickel compounds) .

Advanced Research Questions

Q. How can computational methods elucidate the catalytic mechanisms of nickel dioctanoate in organic transformations?

Category: Advanced (Catalysis & Mechanism) Answer: Density Functional Theory (DFT) simulations are critical for probing nickel dioctanoate’s role in catalysis (e.g., hydrogenation or cross-coupling):

- Active Site Modeling: Optimize geometry of nickel-octanoate complexes to identify binding modes (monodentate vs. bidentate).

- Reaction Pathways: Calculate activation energies for proposed intermediates (e.g., Ni/Ni redox cycles). Studies in demonstrate how DFT-guided design improves catalytic efficiency by predicting ligand effects on electron transfer kinetics . Pair computational results with experimental validation (e.g., cyclic voltammetry for redox potentials).

Q. How should researchers address contradictions in reported toxicity data for nickel dioctanoate across studies?

Category: Advanced (Data Analysis & Reproducibility) Answer: Discrepancies often arise from variations in experimental design:

- Source Comparison: Cross-reference studies using identical models (e.g., in vitro vs. in vivo). For example, notes divergent LD values due to differences in animal species or administration routes .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers.